molecular formula C18H14ClN3O B14351953 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline CAS No. 98260-33-4

2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline

Cat. No.: B14351953
CAS No.: 98260-33-4
M. Wt: 323.8 g/mol
InChI Key: QZXIMBIQVHGWMK-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a chloro group and an indole moiety, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Indole Moiety: The indole moiety can be attached through an etherification reaction. This involves the reaction of the quinazoline derivative with 2-(1H-indol-3-yl)ethanol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation Products: Indole-2,3-dione derivatives.

    Reduction Products: Indoline derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and pathogens.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP binding, thereby blocking phosphorylation events crucial for cell signaling. The indole moiety can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.

    4-[2-(1H-indol-3-yl)ethoxy]quinazoline: Lacks the chloro group.

    2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]benzoxazole: Contains a benzoxazole core instead of quinazoline.

Uniqueness

2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is unique due to the combination of the quinazoline core, chloro substitution, and indole moiety. This unique structure imparts specific biological activities and chemical reactivity that may not be observed in similar compounds. Its potential as a multi-target inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research.

Properties

CAS No.

98260-33-4

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

2-chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline

InChI

InChI=1S/C18H14ClN3O/c19-18-21-16-8-4-2-6-14(16)17(22-18)23-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2

InChI Key

QZXIMBIQVHGWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCOC3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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